![molecular formula C11H21NO B13205757 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is an organic compound with the chemical formula C10H19NO. This compound is characterized by the presence of both cyclobutanol and aminomethyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol can be synthesized through the reaction of 1-(aminomethyl)-2-methylcyclopentyl ketone with sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutanone.
Reduction: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclobutanol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Aminomethyl)cyclobutan-1-ol
- 1-(Aminomethyl)-2-methylcyclopentanol
- 1-(Aminomethyl)cyclopentanol
Uniqueness
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is unique due to the presence of both cyclobutanol and aminomethyl groups, which provide a distinct combination of reactivity and functionality. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may lack.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-5-10(9,8-12)11(13)6-3-7-11/h9,13H,2-8,12H2,1H3 |
Clave InChI |
HLILGTNHQQNKLG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(CN)C2(CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


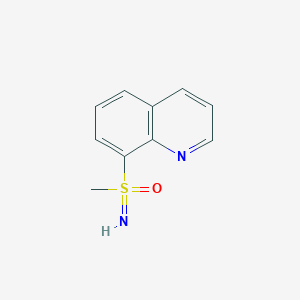
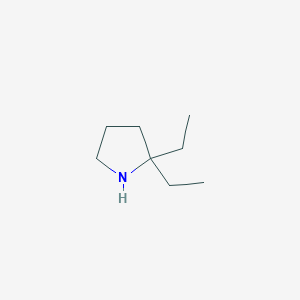
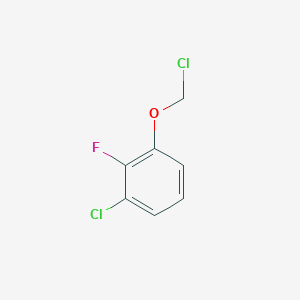
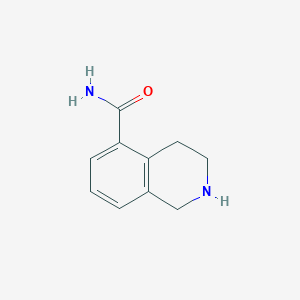

![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
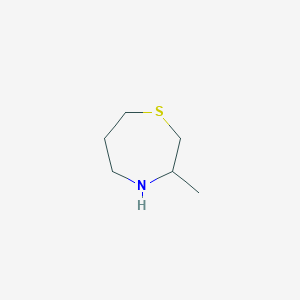
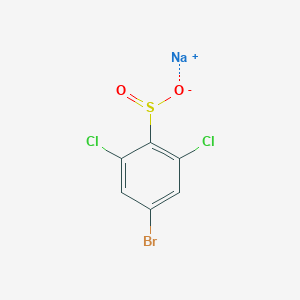

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
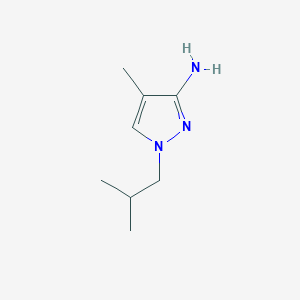
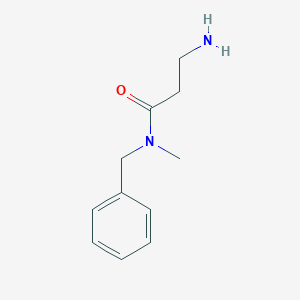
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
